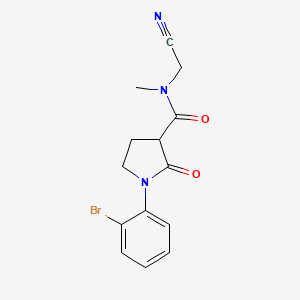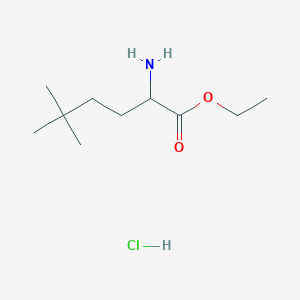![molecular formula C21H22N2O2 B2356347 3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 956954-70-4](/img/structure/B2356347.png)
3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde, also known as MPP or MPPA, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Xu and Shi (2011) synthesized a related compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, and analyzed its crystal structure using X-ray diffraction. This research contributes to understanding the structural properties of similar pyrazole derivatives (Xu & Shi, 2011).
Biological Activity
- Bhat et al. (2016) synthesized a series of pyrazole-4-carbaldehyde compounds with potential antimicrobial and antioxidant activities. This indicates the use of similar compounds in the development of new antimicrobial agents (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).
Application in Supramolecular Assembly
- Cuartas et al. (2017) reported the synthesis and molecular structures of reduced bipyrazoles from a similar pyrazole precursor, highlighting its use in the field of supramolecular chemistry (Cuartas, Insuasty, Cobo, & Glidewell, 2017).
Plant Growth Promoting Effects
- Hassan et al. (2020) utilized a compound structurally related to 3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde for the synthesis of novel compounds with plant growth promoting effects, showing the potential agricultural applications of such compounds (Hassan, Alzandi, & Hassan, 2020).
Antioxidant and Antimicrobial Properties
- Gurunanjappa et al. (2017) synthesized formylpyrazole analogues with promising antimicrobial and antioxidant properties, demonstrating the potential of pyrazole derivatives in pharmaceutical applications (Gurunanjappa, Kameshwar, & Kariyappa, 2017).
Chemical Synthesis and Characterization
- Hamed et al. (2020) synthesized Schiff bases of chitosan using pyrazole derivatives and characterized their antimicrobial activity, illustrating the versatility of these compounds in chemical synthesis and biological applications (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).
Wirkmechanismus
Target of Action
The compound “3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde” is structurally similar to Febuxostat , a well-known xanthine oxidase inhibitor. Therefore, it’s plausible that this compound may also target the xanthine oxidase enzyme . This enzyme plays a crucial role in the conversion of hypoxanthine to xanthine and then to uric acid, which is a key process in purine metabolism .
Mode of Action
As a potential xanthine oxidase inhibitor, this compound could bind to the molybdenum-pterin center of the enzyme, thereby inhibiting its activity . This inhibition prevents the oxidation of hypoxanthine and xanthine to uric acid, reducing the levels of uric acid in the body .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the purine degradation pathway . By inhibiting xanthine oxidase, the compound prevents the final steps of purine degradation, specifically the conversion of hypoxanthine to xanthine and xanthine to uric acid . This results in lower uric acid levels and an accumulation of hypoxanthine and xanthine .
Pharmacokinetics
Febuxostat has good oral bioavailability and is extensively metabolized in the liver . The mean apparent total clearance of Febuxostat ranged from 10 to 12 L/h following oral administration of single doses .
Result of Action
The primary molecular effect of this compound’s action would be the reduction of uric acid levels in the body . On a cellular level, this could prevent the formation of uric acid crystals, which cause gout . Therefore, the compound could potentially be used in the treatment of conditions related to hyperuricemia, such as gout .
Eigenschaften
IUPAC Name |
3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-15(2)14-25-19-9-10-20(16(3)11-19)21-17(13-24)12-23(22-21)18-7-5-4-6-8-18/h4-13,15H,14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMOGOHIVBBCNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(C)C)C2=NN(C=C2C=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Chlorophenyl)-3-[[[(4-chlorophenyl)carbamoylamino]methyldisulfanyl]methyl]urea](/img/structure/B2356264.png)
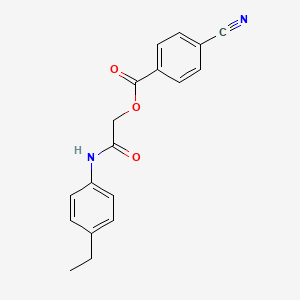
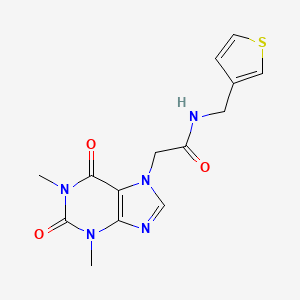
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea](/img/structure/B2356270.png)
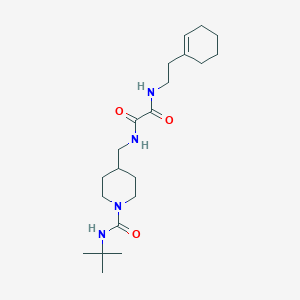
![4-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2356272.png)
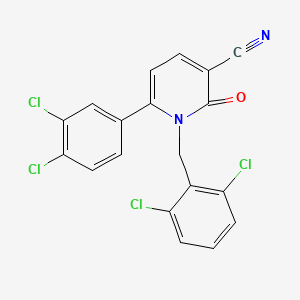
![2-(benzylsulfanyl)-4-methyl-7-phenyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2356277.png)
![1-(3,4-Dimethoxyphenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2356278.png)
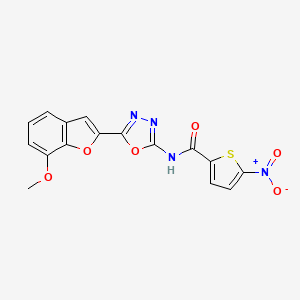
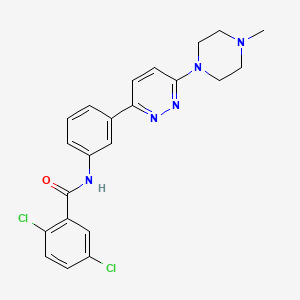
![3-[(1-Methylpyrrolidin-3-yl)oxy]pyridine-4-carbonitrile](/img/structure/B2356285.png)
